molecular formula C8H10BFO3S B14765859 (5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid

(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid

Cat. No.: B14765859
M. Wt: 216.04 g/mol
InChI Key: XFNSFCZKNWQPDD-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The methylthio group further adds to its distinct chemical properties, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

(5-fluoro-2-methoxy-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-13-8-6(9(11)12)3-5(10)4-7(8)14-2/h3-4,11-12H,1-2H3

InChI Key

XFNSFCZKNWQPDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)SC)F)(O)O

Origin of Product

United States

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